Application: N-Boc-3-bromo-L-alanine Methyl Ester is a compound used in synthetic organic chemistry.
Method of Application: This compound is typically stored in a refrigerator and handled under room temperature conditions. The specific experimental procedures would depend on the context of the synthesis.
Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in. , which indicates that it can be effectively used in synthesis without significant impurities.
Method of Application: The reactions take place under room temperature conditions for 1–4 hours.
Results: The procedure yields up to 90%.
Application: It was used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease.
Method of Application: The specific experimental procedures would depend on the context of the synthesis.
Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in.
Application: L-Alanine methyl ester hydrochloride, a related compound, is often used to synthesize dipeptides.
Method of Application: This compound can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis.
Method of Application: Primary amines are unique because they can accommodate two such groups.
Application: It can be used in the synthesis of peptide-based drugs.
Application: It can be used in the synthesis of bioactive molecules.
N-Boc-3-bromo-L-alanine Methyl Ester is a chemical compound with the molecular formula and a molecular weight of 282.13 g/mol. It is categorized as a protected amino acid derivative, specifically an ester of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a bromine atom is substituted at the third carbon position of the alanine backbone. This compound is notable for its utility in organic synthesis, particularly in peptide chemistry and drug development.
While specific biological activity data for N-Boc-3-bromo-L-alanine Methyl Ester is limited, its derivatives are often explored for their potential roles in drug design and development. The compound's structure allows it to act as a precursor for biologically active molecules, particularly those targeting specific enzymes or receptors.
The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves several key steps:
N-Boc-3-bromo-L-alanine Methyl Ester finds applications primarily in:
Several compounds share structural similarities with N-Boc-3-bromo-L-alanine Methyl Ester:
Compound Name | Key Features |
---|---|
N-Boc-3-iodo-L-alanine Methyl Ester | Contains iodine instead of bromine; similar reactivity but different substitution patterns. |
N-Boc-L-alanine Methyl Ester | Lacks the halogen substitution; less reactive in nucleophilic substitution reactions. |
N-Boc-2-bromo-L-alanine Methyl Ester | Bromine at the second carbon; different reactivity profile compared to the third position. |
N-Boc-3-bromo-L-alanine Methyl Ester's uniqueness lies in its bromine atom, which provides a highly reactive site for further chemical modifications. This characteristic makes it particularly valuable in synthesizing complex molecules and developing novel pharmaceuticals. Its ability to participate in diverse